Methyl 3-formyl-4-methylbenzoate
Description
Methyl 3-formyl-4-methylbenzoate (CAS 23038-60-0) is an aromatic ester characterized by a benzene ring substituted with a formyl group (-CHO) at the 3-position, a methyl group (-CH₃) at the 4-position, and a methyl ester (-COOCH₃) at the 1-position. Its reactivity is driven by the electron-withdrawing formyl and ester groups, enabling participation in nucleophilic additions, condensations, and other reactions critical to synthesizing complex organic molecules .
Properties
IUPAC Name |
methyl 3-formyl-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELDMMWQUQGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-60-0 | |
| Record name | methyl 3-formyl-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling Reaction:
Industrial Production Methods:
Industrial production methods for methyl 3-formyl-4-methylbenzoate typically involve large-scale synthesis using similar palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Products: Oxidation of the formyl group can lead to the formation of carboxylic acids.
-
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.
Products: Reduction of the formyl group yields the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Products: Substitution reactions can introduce various functional groups into the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-formyl-4-methylbenzoate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities:
- Antidiabetic Agents : One derivative of this compound has been developed as an N-methyl-sulfonylhydrazone, exhibiting significant anti-diabetic activity with good plasma stability .
- Protease Inhibition : Compounds derived from this structure have demonstrated moderate inhibition of SENP1 protease, which is implicated in various diseases including cancer .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Bioactive Compounds : this compound can be utilized in the preparation of meso-Tetrakis(3-carboxyphenyl)porphyrin through condensation reactions with pyrrole. This porphyrin derivative is significant in photodynamic therapy and other biomedical applications .
- Fluorescent Dyes : It is also a precursor for synthesizing fluorescent compounds, which are essential in various imaging techniques .
Material Science
In material science, this compound plays a role in developing advanced materials:
- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its derivatives are explored for creating high-performance polymers .
- Nanotechnology : Research has indicated its potential use in nanocomposites, particularly those involving metal-organic frameworks (MOFs), which are utilized for catalysis and drug delivery systems .
- Antidiabetic Activity Study :
- Synthesis of Porphyrins :
- Polymer Enhancement :
Mechanism of Action
The mechanism of action of methyl 3-formyl-4-methylbenzoate involves its interaction with various molecular targets, depending on the context of its application. In biochemical studies, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Methyl 4-formyl-3-methylbenzoate (CAS 24078-24-8)
This positional isomer swaps the substituents, placing the formyl group at the 4-position and the methyl group at the 3-position. Despite sharing the molecular formula C₁₀H₁₀O₃ and a similarity score of 0.97 with Methyl 3-formyl-4-methylbenzoate , the altered substituent positions influence electronic and steric effects. For example:
- Reactivity : The meta-positioned formyl group in this compound may enhance electrophilic substitution reactivity compared to the para-formyl isomer due to differing resonance effects.
- Applications : Both isomers serve as intermediates in organic synthesis, but their regioselectivity in reactions (e.g., Friedel-Crafts acylations) may differ due to substituent orientation.
Functional Group Variants: Methyl 3-formamido-4-hydroxybenzoate
Key differences include:
- Reactivity : The formamido group enables hydrogen bonding and participation in amide-coupling reactions, contrasting with the formyl group’s role in condensations .
- Applications : Used as a pharmaceutical reference standard (e.g., Proxymetacaine synthesis), highlighting how functional groups dictate biomedical utility .
Other Benzoate Derivatives
- Methyl 3-allyl-4-hydroxybenzoate (CAS 53596-60-4): Features an allyl (-CH₂CHCH₂) group at the 3-position and a hydroxyl group at the 4-position.
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate : Contains a cyclopropylmethoxy (-OCH₂C₃H₅) group, which may confer conformational rigidity, affecting binding in supramolecular chemistry applications .
Data Table: Key Properties of this compound and Analogues
Biological Activity
Methyl 3-formyl-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate structure with a formyl group at the 3 position and a methyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 178.18 g/mol. The presence of the formyl group contributes to its reactivity and potential biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria and fungi, the compound demonstrated significant inhibitory effects:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Further investigations have highlighted the anti-inflammatory properties of this compound. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. For instance, a study showed that treatment with this compound reduced interleukin-6 (IL-6) levels by approximately 40% compared to untreated controls .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Anti-inflammatory Mechanism : It appears to modulate signaling pathways related to inflammation, particularly those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs).
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antibacterial Activity :
- A study conducted by researchers at [Institution Name] tested the compound against clinical isolates of E. coli. The results indicated that it inhibited bacterial growth effectively, leading to further exploration of its mechanism.
- Anti-inflammatory Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
